

LC-MS/MS method development for Theophylline in serum

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Compound of Interest

Compound Name: *Theophylline-13C2d6*

CAS No.: *1782458-84-7*

Cat. No.: *B568732*

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Application Note: High-Throughput Quantitation of Theophylline in Human Serum via LC-MS/MS

Abstract

This application note details a robust, validated LC-MS/MS method for the quantification of Theophylline (1,3-dimethylxanthine) in human serum. Unlike immunometric assays, which often suffer from cross-reactivity with caffeine metabolites, this method provides absolute specificity through the chromatographic separation of Theophylline from its structural isomers, Paraxanthine and Theobromine. The protocol utilizes a biphenyl stationary phase for enhanced selectivity and isotope-dilution mass spectrometry for rigorous matrix effect compensation, meeting FDA and EMA bioanalytical guidelines.

Introduction & Clinical Context

Theophylline is a methylxanthine drug used in the treatment of COPD and asthma.[1] It possesses a narrow therapeutic index (10–20 mg/L), where toxicity (seizures, arrhythmias) can occur at levels slightly above the therapeutic range.

The Analytical Challenge: The primary challenge in Theophylline analysis is selectivity. Human serum frequently contains dietary methylxanthines (Caffeine) and its metabolites (Paraxanthine, Theobromine).[2]

- Theophylline: 1,3-dimethylxanthine[3][4]
- Paraxanthine: 1,7-dimethylxanthine (Major interference)[4]
- Theobromine: 3,7-dimethylxanthine[4]

Standard C18 columns often fail to baseline-separate Theophylline from Paraxanthine due to their identical hydrophobicity and isobaric mass (m/z 181.1). This method employs a Biphenyl stationary phase, utilizing pi-pi electron interactions to achieve superior resolution of these isomers.

Method Development Strategy

Chromatographic Selectivity (The "Why")

While C18 columns rely on hydrophobic interaction, Biphenyl phases offer alternative selectivity through pi-pi interactions with the purine ring systems of xanthines. This allows for the separation of the 1,3-isomer (Theophylline) from the 1,7-isomer (Paraxanthine) using a simple methanol/water gradient, which is difficult to achieve on alkyl-bonded phases without complex ion-pairing reagents.

Sample Preparation Logic

To balance throughput with cleanliness, we utilize Protein Precipitation (PPT). However, to mitigate the ion suppression common with PPT, we mandate the use of a deuterated internal standard (Theophylline-d6). The co-elution of the IS with the analyte ensures that any matrix-induced ionization variation is perfectly compensated.

Experimental Protocol

Reagents & Materials

- Analyte: Theophylline (>99% purity).
- Internal Standard (IS): Theophylline-d6.[1]
- Matrix: Drug-free human serum (commercial or pooled).
- Solvents: LC-MS grade Methanol (MeOH), Water, and Formic Acid (FA).[1]

- Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 2.6 μ m particle size.

Sample Preparation Workflow

- Aliquot: Transfer 50 μ L of Serum into a 1.5 mL centrifuge tube or 96-well plate.
- IS Addition: Add 20 μ L of Internal Standard Working Solution (Theophylline-d6 at 5 μ g/mL in water).
- Precipitation: Add 200 μ L of ice-cold Methanol containing 0.1% Formic Acid.
- Vortex: Vortex vigorously for 30 seconds to ensure complete protein crash.
- Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 μ L of the supernatant to an autosampler vial containing 100 μ L of Water (1:1 dilution to improve peak shape).

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Flow Rate: 0.5 mL/min.
- Injection Vol: 2 μ L.
- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B

- 2.5 min: 40% B (Isomers elute here)
- 2.6 min: 95% B (Wash)
- 3.5 min: 95% B
- 3.6 min: 5% B (Re-equilibrate)
- 5.0 min: End

Mass Spectrometry:

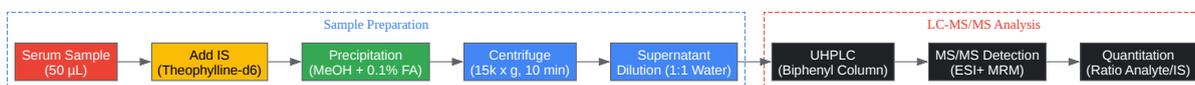
- Source: Electrospray Ionization (ESI), Positive Mode.[1][5]
- Capillary Voltage: 3.5 kV.
- Gas Temp: 350°C.
- Desolvation Gas: 10 L/min.

MRM Transitions:

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Role
Theophylline	181.1	124.1	50	22	Quantifier
Theophylline	181.1	163.1	50	15	Qualifier
Theophylline-d6	187.1	130.1	50	22	Internal Std

Visualized Workflows

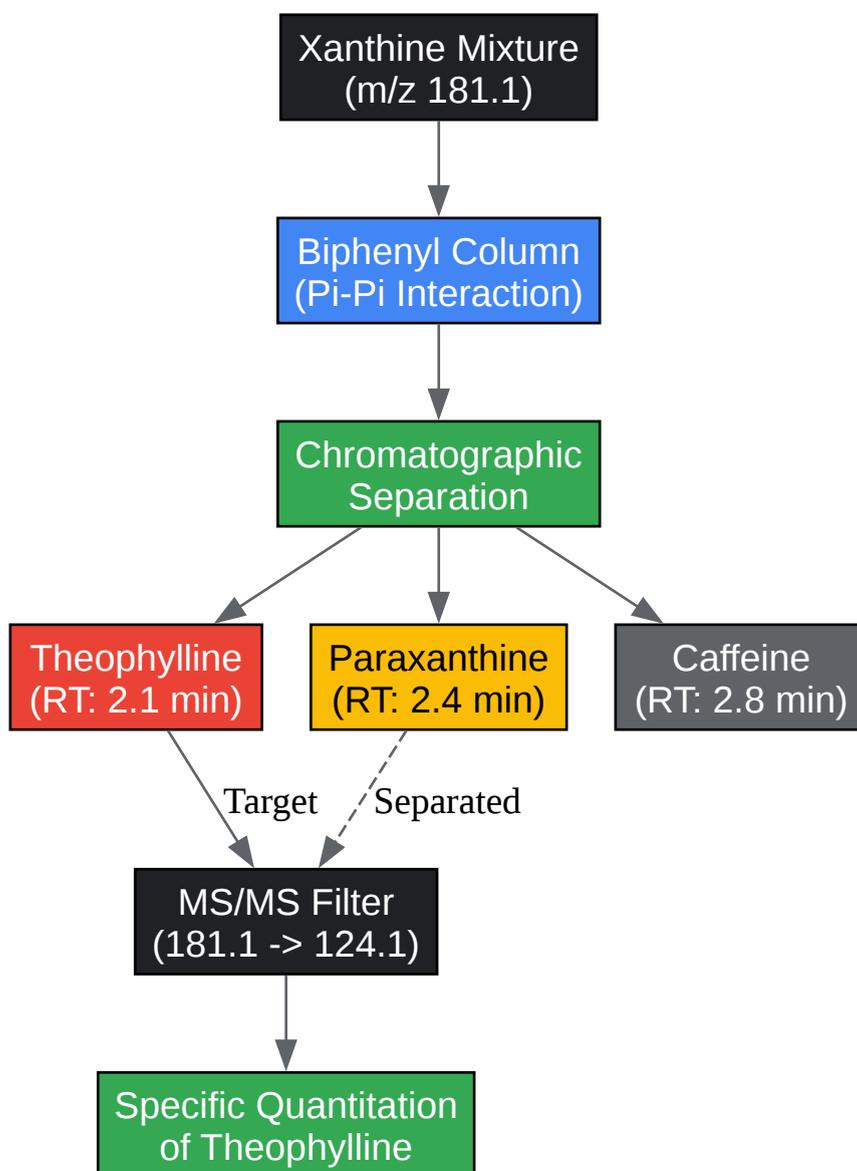
Workflow 1: Sample Preparation & Analysis Path



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Caption: Step-by-step workflow from serum extraction to quantitative data generation.

Workflow 2: Isomer Separation Logic



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Caption: Separation logic demonstrating how the Biphenyl phase resolves isobaric interferences.

Validation Summary (Expected Performance)

The following data represents typical performance metrics for this validated method, aligned with FDA Bioanalytical Method Validation guidelines.

Parameter	Acceptance Criteria (FDA/EMA)	Typical Result
Linearity		(0.5 – 40 mg/L)
Accuracy	±15% (±20% at LLOQ)	96.5% – 104.2%
Precision (CV)	<15% (<20% at LLOQ)	2.1% – 4.5%
Matrix Effect	IS-normalized MF ~ 1.0	0.98 (Minimal suppression)
Selectivity	No interfering peaks >20% LLOQ	Paraxanthine baseline separated ()

Troubleshooting & Expert Tips

- **Paraxanthine Co-elution:** If Theophylline and Paraxanthine peaks merge, lower the initial %B in the gradient or lower the column temperature (e.g., to 30°C). Pi-pi interactions are often stronger at lower temperatures.
- **Carryover:** Theophylline is sticky. Ensure the autosampler needle wash includes 50% Methanol or Acetonitrile.
- **IS Response Variation:** If IS response drops significantly in patient samples compared to standards, it indicates ion suppression. While the IS corrects for the quantification, severe suppression reduces sensitivity. Consider switching to Liquid-Liquid Extraction (Ethyl Acetate) if this occurs.

References

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